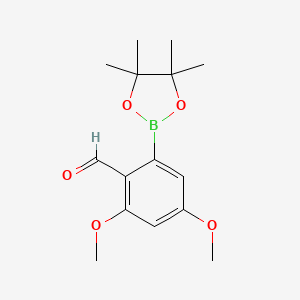
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It contains a boronate group and an aldehyde group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two methoxy groups and a dioxaborolane group attached . The dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic attack .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available.Applications De Recherche Scientifique
Synthesis and Structural Analysis
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is utilized in the synthesis of various organic compounds. Huang et al. (2021) described the use of similar boric acid ester intermediates with benzene rings in synthesizing title compounds through substitution reactions. The structural and conformational analyses were conducted using FTIR, NMR, mass spectrometry, and X-ray diffraction, further investigating their physicochemical properties through Density Functional Theory (DFT) (Huang et al., 2021).
Wu et al. (2021) synthesized compounds involving the tetramethyl-1,3,2-dioxaborolan-2-yl group, confirming their structures via spectroscopy and X-ray diffraction. They performed DFT calculations to analyze the molecular structures, electrostatic potential, and frontier molecular orbitals, providing insights into the compounds' vibrational properties (Wu et al., 2021).
Optical Studies and Sensing Applications
In optical studies, Mekkey et al. (2020) focused on the synthesis and optical properties of metal complexes involving dimethoxy benzaldehyde compounds. They characterized these compounds and their complexes, studying their optical absorption spectra and determining geometrical parameters (Mekkey et al., 2020).
Takagi and Yamakawa (2013) investigated the synthesis of arenes substituted with the tetramethyl-1,3,2-dioxaborolan-2-yl group, exploring their application in Pd-catalyzed borylation of aryl bromides. They focused on optimizing the reaction conditions and assessing the effectiveness of the method in various substitutions (Takagi & Yamakawa, 2013).
For sensing applications, Fu et al. (2016) developed an organic thin-film fluorescence probe using a boron ester, aiming for fast and sensitive detection of hydrogen peroxide vapor, a critical compound for peroxide-based explosives detection. They achieved enhanced sensing performance by introducing an imine group into the aromatic borate molecule (Fu et al., 2016).
Catalysis and Bioactivity Studies
Koren-Selfridge et al. (2009) synthesized a boron-substituted hydroxycycylopentadienyl ruthenium hydride complex, exploring its reactivity with aldehydes, imines, and ketones for hydroboration reactions. They conducted a detailed study of the reaction conditions and the resulting products, contributing to the understanding of catalytic hydroboration mechanisms (Koren-Selfridge et al., 2009).
In bioactivity research, Irving et al. (2003) synthesized novel N2B heterocycles from the reaction of ethylenediamine derivatives with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. They conducted X-ray diffraction studies and evaluated the antifungal and antibacterial activities of these compounds against various microorganisms, revealing considerable antifungal activity (Irving et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHEZWNSIGSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729066 |
Source


|
| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
CAS RN |
1265360-45-9 |
Source


|
| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

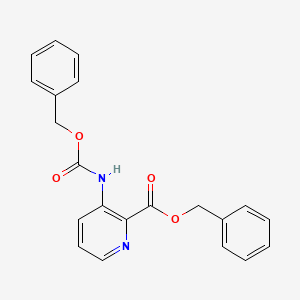
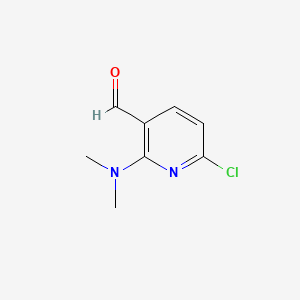
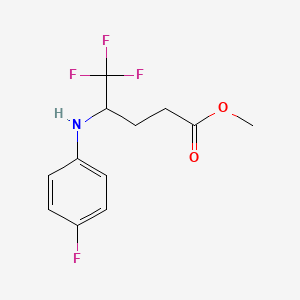
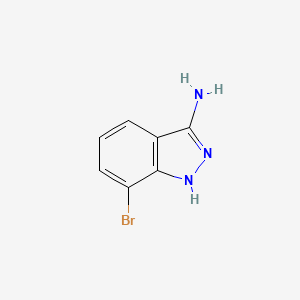
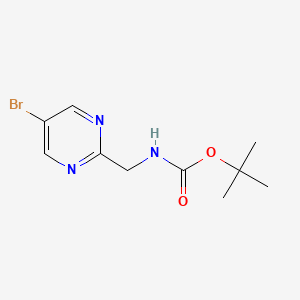
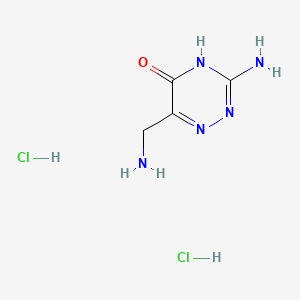
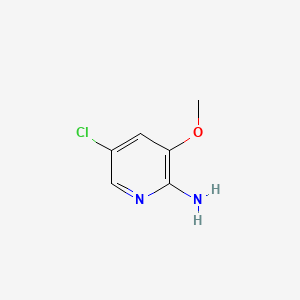
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
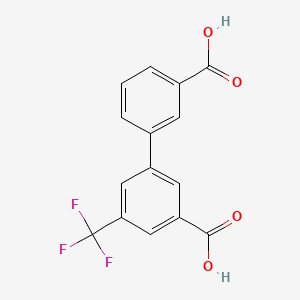
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
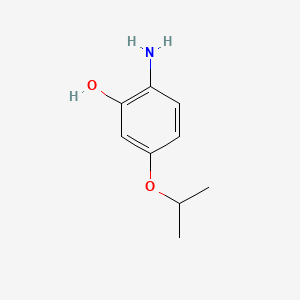
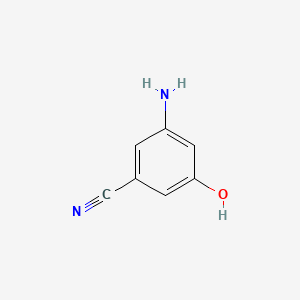
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)